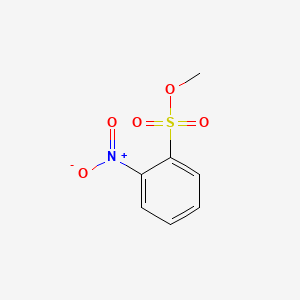
Methyl 2-nitrobenzenesulfonate
Übersicht
Beschreibung
Methyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C7H7NO5S . It has an average mass of 217.199 Da and a monoisotopic mass of 217.004486 Da .
Synthesis Analysis
Methyl 2-nitrobenzenesulfonate has been used as a precursor for 18F-fluorination . The methyl group in the compound suppresses hydrolysis of the sulfonate ester via steric hindrance . This design has been found to increase labeling efficiency in the 18F-labeling of a neopentyl labeling group .Wissenschaftliche Forschungsanwendungen
Chemical Reaction Studies in Micellar Solutions
Methyl 2-nitrobenzenesulfonate has been studied in various micellar solutions, such as those containing tetradecyltrimethylammonium bromide (TTAB) and alcohols like n-hexanol, n-pentanol, and n-butanol. These studies focus on understanding the kinetic effects and reaction dynamics in such environments (Muñoz et al., 2003).Ab Initio Study of SN2 Reactions
Methyl 2-nitrobenzenesulfonate has been the subject of ab initio studies to understand SN2 (nucleophilic substitution) reactions in ionic liquids. This provides insights into the solvation structure and energy profiles of these reactions, comparing them to ordinary solvents like dichloromethane (Hayaki et al., 2010).Enzyme Interaction Studies
The interaction of methyl 2-nitrobenzenesulfonate with enzymes like L-threonine dehydrogenase in Escherichia coli has been explored. This research helps in understanding the biochemical pathways and the impact of such compounds on enzymatic activities (Marcus & Dekker, 1995).Micellar Kinetic Effects and Morphological Transitions
Studies have also delved into the kinetic effects of methyl 2-nitrobenzenesulfonate in gemini micellar solutions, focusing on sphere-to-rod transitions and how these affect reaction kinetics. This research is significant in understanding the physicochemical properties of micelles in different conditions (Rodríguez et al., 2007).Ion Pair Reactivity in Substitution Reactions
The reactivity of ions and ion pairs during nucleophilic substitution reactions on methyl 2-nitrobenzenesulfonate has been investigated to understand the mechanisms and kinetics of these reactions. This contributes to a deeper understanding of chemical reaction dynamics in different ionic environments (Alunni et al., 1998).Synthesis of Methylated Catechins and Theaflavins
Methyl 2-nitrobenzenesulfonate has been utilized in the synthesis of methylated catechins and theaflavins, providing a methodology for creating compounds not readily available from natural sources. This is particularly useful in detailed studies of the structure-biological activity relationships of catechins (Asakawa et al., 2016).Study of Micellar Solutions as Reaction Media
Research has also been conducted on the use of water-ethylene glycol alkyltrimethylammonium bromide micellar solutions as reaction media for SN2 substitution reactions involving methyl 2-nitrobenzenesulfonate. This helps in understanding the influence of different micellar environments on chemical reactions (Graciani et al., 2003).Selective S-Methylation of Proteins and Peptides
The compound has been used in the selective S-methylation of cysteine in proteins and peptides. This method of modification is important for studying protein structures and functions (Heinrikson, 1971).
Safety and Hazards
The safety data sheet for Methyl 2-nitrobenzenesulfonate suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .
Eigenschaften
IUPAC Name |
methyl 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWEJXLJPHMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184469 | |
| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30384-53-3 | |
| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














